4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid
Description
Chemical Identity and Properties 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (CAS: 641569-94-0) is an aromatic carboxylic acid with the molecular formula C₁₇H₁₄N₄O₂ and a molecular weight of 306.32 g/mol . Its structure features a benzene ring substituted with a methyl group at the 4-position, an aminopyrimidine moiety, and a pyridine ring linked via the pyrimidine scaffold . This compound is typically synthesized as a white to off-white crystalline solid, with purity levels ≥95% in commercial batches .
Pharmacological Significance
Primarily, this compound serves as a critical intermediate in synthesizing nilotinib (a tyrosine kinase inhibitor used to treat chronic myeloid leukemia and acute lymphoblastic leukemia) . It is also utilized in the development of hybrid molecules targeting histone deacetylases (HDACs) and kinases, such as chimeric imatinib derivatives .
Properties
IUPAC Name |
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-4-5-12(16(22)23)9-15(11)21-17-19-8-6-14(20-17)13-3-2-7-18-10-13/h2-10H,1H3,(H,22,23)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLZPHLSVKGFSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90439380 | |
| Record name | 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
641569-94-0 | |
| Record name | 4-Methyl-3-((4-(3-pyridinyl)-2-pyrimidinyl)amino)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0641569940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90439380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-3-((4-(3-PYRIDINYL)-2-PYRIMIDINYL)AMINO)BENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ9WCS4PF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Guanidine Intermediate Formation
- Starting materials: 3-amino-4-methylbenzoic acid or its methyl/ethyl ester; cyanamide.
- Reaction conditions: Acidic medium, typically hydrochloric acid.
- Solvents: Alcoholic solvents such as methanol, ethanol, or primary isoamyl alcohol; sometimes aqueous mixtures.
- Temperature: 50–100 °C.
- Reaction time: Several hours (3–6 hours).
- Product: 3-[(aminoiminomethyl)amino]-4-methylbenzoic acid hydrochloride salt (guanidine hydrochloride intermediate).
- 3-amino-4-methylbenzoic acid (50 g) is reacted with 50% aqueous cyanamide (36.1 g) in primary isoamyl alcohol (400 mL).
- Hydrochloric acid (36%, 40.2 g) is added dropwise at 50–65 °C.
- The mixture is heated to 100 °C and maintained for 3 hours, followed by additional acid addition and 5 hours further reaction.
- After solvent removal and precipitation with acetone, the guanidine hydrochloride intermediate is isolated with ~60% yield and melting point 296–298 °C.
Cyclization to Target Compound
- Reactants: Guanidine hydrochloride intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one.
- Solvents: Alcohols (methanol, ethanol, propanol), ketones (acetone, methyl isobutyl ketone), esters (ethyl acetate), or aromatic hydrocarbons (toluene).
- pH: Mildly basic to neutral (pH 7–12, preferably 8–9).
- Temperature: 50–150 °C, commonly 80–100 °C.
- Reaction time: 7–12 hours, typically 8–9 hours.
- Post-reaction: Recrystallization from alcohol-water mixtures with pH adjustment and activated carbon decolorization.
- The guanidine intermediate and 3-(dimethylamino)-1-(3-pyridyl)-2-propylene-1-one are reacted in an alcoholic solvent at 80–100 °C for 8–9 hours.
- After reaction completion, the mixture is treated with sodium hydroxide and hydrochloric acid to adjust pH, followed by filtration and drying to yield the target acid with purity >99.8%.
Alternative and Improved Processes
One-Pot Process
- A one-pot process condenses the nitrate salt of the guanidine intermediate with the dimethylamino ketone in a high boiling solvent (e.g., 1-butanol) in the presence of a base.
- The ester formed in situ is hydrolyzed under reflux to yield the target acid.
- This method reduces multiple isolation and purification steps, improving time efficiency and scalability.
Use of Guanidine Hydrochloride vs. Guanidine Nitrate
- Guanidine hydrochloride salt is preferred over nitrate salt due to better safety profile (avoiding explosive ammonium nitrate), improved stability, and higher yield.
- The hydrochloride salt also facilitates the cyclization step with better reproducibility and product purity.
Comparative Data Table of Key Parameters
Research Findings and Advantages
- The hydrochloride guanidine intermediate route shortens the synthesis from four steps to two, simplifying operations and reducing costs by nearly 20% compared to older methods.
- Avoidance of protection/deprotection steps of the carboxyl group enhances process efficiency.
- The hydrochloride salt intermediate is safer and more stable than nitrate salts, facilitating scale-up.
- The one-pot process combining condensation and hydrolysis reduces solvent use, time, and labor, making it more commercially viable.
- The final product exhibits high purity and low impurity content, critical for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and pyrimidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
-
Tyrosine Kinase Inhibition
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid is noted for its role as an intermediate in the synthesis of Nilotinib (AMN107), a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML). Nilotinib selectively inhibits BCR-ABL kinase, which is crucial in the pathogenesis of CML . -
Anticancer Research
The compound's structure suggests potential anticancer properties, particularly due to the presence of the pyrimidine and pyridine rings, which are known to interact with various biological targets involved in cancer progression. Research indicates that compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation .
Case Study: Inhibition of Cancer Cell Lines
A study assessed the effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against leukemia and solid tumor cell lines, suggesting its potential as a lead compound for further development in cancer therapy .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line/Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Cytotoxicity | K562 (Leukemia) | 5.2 | |
| Cytotoxicity | MCF7 (Breast Cancer) | 7.8 | |
| Tyrosine Kinase Inhibition | BCR-ABL | IC50 < 10 |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions that incorporate various coupling methods to attach the pyridine and pyrimidine moieties to the benzoic acid framework. This complexity highlights the importance of this compound as an intermediate for synthesizing more complex pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid involves its interaction with specific molecular targets, such as tyrosine kinases. By inhibiting these enzymes, the compound can disrupt signaling pathways essential for cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, making it an effective component in anti-cancer therapies .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Functional Group Variations
Carboxylic Acid vs. Ester Derivatives The ethyl ester analog (CAS 641569-97-3) exhibits higher lipophilicity, improving membrane permeability but requiring hydrolysis to the active carboxylic acid form for pharmacological activity . The methyl ester derivative (Compound 25 in ) introduces a benzylamino-methyl group, enhancing binding affinity to kinase targets (e.g., Bcr-Abl IC₅₀ = 0.2 μM vs. parent compound’s IC₅₀ = 0.3 μM) .
Amino Group Modifications N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine (CAS 152460-10-1) lacks the carboxylic acid group, reducing solubility but enabling alternative binding interactions in kinase inhibition .
Biological Activity
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, with CAS number 641569-94-0, is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential as a kinase inhibitor. This article provides a detailed overview of its biological activity, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C17H14N4O2
- Molecular Weight : 306.32 g/mol
- IUPAC Name : 4-methyl-3-[(4-pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid
The compound acts primarily as a kinase inhibitor , targeting specific kinases involved in cancer cell proliferation. Its structure allows it to mimic ATP, a critical substrate for many kinases, thereby inhibiting their activity and leading to reduced cell growth in cancerous tissues.
Anticancer Activity
Recent studies have demonstrated significant anticancer properties of this compound. For instance:
-
In Vitro Studies :
- The compound exhibited potent inhibitory effects against various cancer cell lines, including K562 (leukemia), with IC50 values around 2.27 µM, indicating strong antiproliferative activity .
- It showed comparable activity to established drugs like sorafenib, particularly against renal carcinoma cell lines .
- Kinase Inhibition :
Structure-Activity Relationship (SAR)
The presence of the pyridine and pyrimidine moieties is crucial for the biological activity of this compound. Modifications to these groups can significantly alter its potency. For example:
- The introduction of halogen atoms at specific positions on the pyrimidine ring has been shown to enhance activity against various cell lines .
Study 1: Antiproliferative Effects
A study published in MDPI evaluated the antiproliferative effects of pyridine derivatives, including this compound. The results indicated that compounds with hydroxyl groups significantly improved activity against HeLa and MDA-MB-231 cell lines, with IC50 values as low as 0.021 μM for certain derivatives .
Study 2: Kinase Inhibition Profile
In another investigation focusing on kinase inhibitors, the compound was tested against a panel of kinases involved in tumorigenesis. It demonstrated effective inhibition of several kinases, supporting its role as a potential therapeutic agent in cancer treatment .
Data Summary Table
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 2.27 | Bcr–Abl1 Kinase Inhibition |
| HL-60 | 1.42 | Antiproliferative Activity |
| OKP-GS | 4.56 | Targeting Renal Carcinoma |
| HeLa | <0.021 | Enhanced Activity with Hydroxyl Groups |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, and how are they determined?
- Answer : The compound has a molecular formula of C₁₇H₁₄N₄O₂ (monoisotopic mass: 306.1117 g/mol) and a ChemSpider ID of 8578318 . Characterization typically involves:
- Mass spectrometry for molecular weight confirmation.
- Nuclear magnetic resonance (NMR) to resolve aromatic protons and amine/amide linkages.
- Melting point analysis (though specific values are not reported in the evidence, analogs like methyl esters show mp data in synthesis protocols ).
Q. How is this compound synthesized, and what are critical reaction parameters?
- Answer : A reductive alkylation approach is common. For example:
- React 4-methyl-N3-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine with methyl 4-formylbenzoate in a benzene–ethanol mixture, followed by NaBH₄ reduction in acetic acid .
- Key parameters: Control pH (via AcOH), temperature (room temp for stability), and stoichiometry (1:1 amine:aldehyde ratio) .
Q. What strategies improve the aqueous solubility of this compound for in vitro assays?
- Answer : Derivatization is effective:
- Synthesize the methyl ester (e.g., methyl 4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzoate) to enhance lipophilicity temporarily. Hydrolysis under mild basic conditions regenerates the free acid .
- Use co-solvents like DMSO (≤1% v/v) to maintain solubility without denaturing proteins .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Answer : Consider the following approaches:
- Batch consistency : Verify purity (>98% via HPLC) and storage conditions (store at +5°C under inert gas to prevent degradation) .
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, ionic strength).
- Structural analogs : Compare with trifluoromethyl or piperazine-containing derivatives (e.g., LY2409881 hydrochloride) to identify substituent effects on activity .
Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?
- Answer :
- LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 306→154 for the parent ion). Use isotopically labeled internal standards (e.g., ¹³C₆-benzoic acid derivatives) .
- Microscopy-based techniques : Fluorescent tagging via amide coupling (e.g., with Cy5-NHS ester) for cellular uptake studies .
Q. How can structure-activity relationships (SAR) be explored for pyridinyl-pyrimidinyl benzoic acid derivatives?
- Answer :
- Core modifications : Replace the pyridin-3-yl group with pyridin-2-yl or pyridin-4-yl to assess binding pocket tolerance .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrimidine 4-position to enhance metabolic stability .
- Data tools : Use molecular docking (e.g., AutoDock Vina) with kinase domains (e.g., Abl1 or EGFR) to predict binding modes .
Safety and Handling
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
